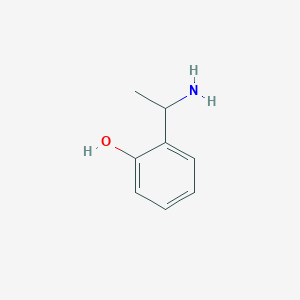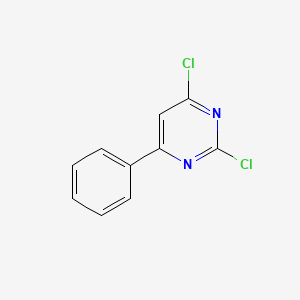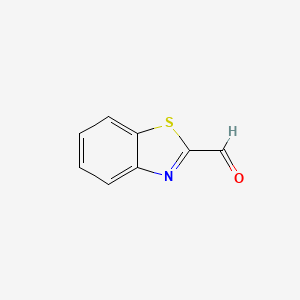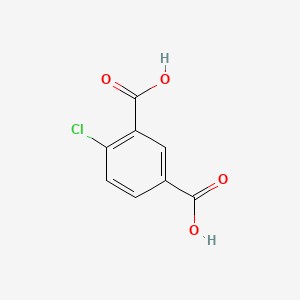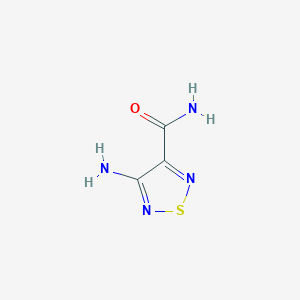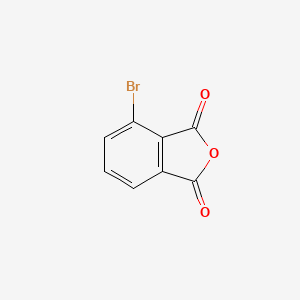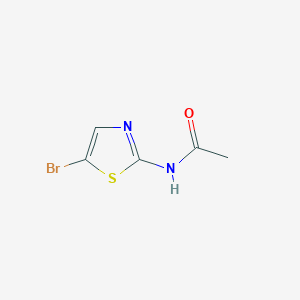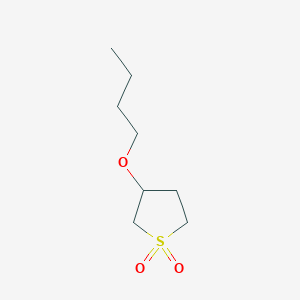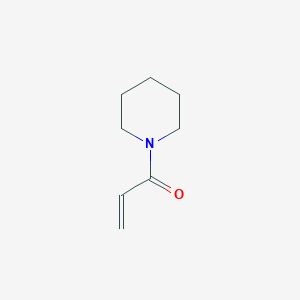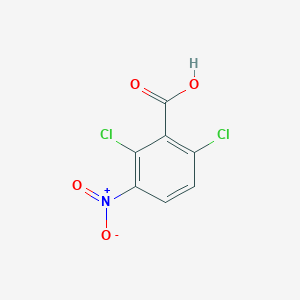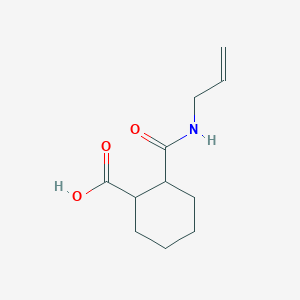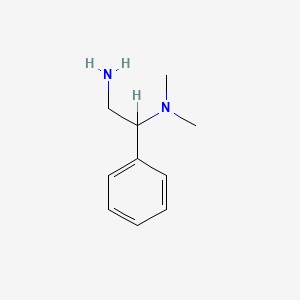
(2-Amino-1-phenylethyl)dimethylamine
説明
"(2-Amino-1-phenylethyl)dimethylamine" represents a class of organic compounds characterized by their functional groups and structural configuration, which play a crucial role in their chemical behavior and applications. While the specific compound "(2-Amino-1-phenylethyl)dimethylamine" is not directly mentioned in the literature, related research provides insights into similar compounds, showcasing the importance of amino and dimethylamine groups in organic chemistry.
Synthesis Analysis
Synthesis of related compounds often involves complex reactions aiming to introduce specific functional groups or to achieve certain molecular structures. For instance, the synthesis of 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones involves deducing structural changes due to prototropic tautomerism, highlighting the complexity and precision required in organic synthesis (Pyrih et al., 2023).
Molecular Structure Analysis
Molecular structure analysis focuses on understanding the spatial arrangement of atoms within a molecule and how this influences its properties and reactivity. The study of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, for example, involves spectroscopic methods and quantum chemical studies to elucidate its geometry and electronic properties (Fatma et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds like "(2-Amino-1-phenylethyl)dimethylamine" can showcase diverse reactivity patterns, such as proton tautomerism and stereoisomerism, which significantly affect their chemical properties (Pyrih et al., 2023). Such insights are crucial for understanding the behavior of these compounds under various conditions.
Physical Properties Analysis
The physical properties of compounds, including their solubility, melting point, and crystal structure, are directly influenced by their molecular structure. Research into similar compounds, such as the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, demonstrates how modifications at the molecular level can impact physical properties like fluorescence quantum yields (Yang et al., 2002).
科学的研究の応用
Summary of the Application
Silica-based nanoparticles, which can be functionalized with various compounds, have attracted significant attention due to their distinctive, versatile, and privileged physiochemical characteristics . These properties make them suitable for a variety of applications.
Methods of Application
One method involves the synthesis of a composite of mesoporous silica/magnetic graphene oxide composite (MSNs/MGO) as the support, which was modified by 2-((2-(3-(trimethoxysilyl)propylamino)ethylimino)methyl)phenol (TPEMP)-bearing Schiff base .
Results or Outcomes
The modified composite was used for the sorption of Cu 2+ ions from aqueous media .
2. Stimuli-Responsive Polymersomes
Summary of the Application
Polymersomes, or polymer vesicles, are nanometer-sized spheroidal aggregates that, in water, present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . They are more stable and robust than liposomes and can respond to external stimuli .
Methods of Application
Two diblock copolymers of poly [2- (dimethylamino) ethyl methacrylate]- block -polystyrene (PDMAEMA- b- PS) were synthesized via RAFT .
Results or Outcomes
These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
3. Nanomaterials
Summary of the Application
Nanomaterials, which can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties, have emerged as an amazing class of materials . These properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
Methods of Application
Nanomaterials can be produced with at least one dimension in the range of 1 to 100 nm . Exceptionally high surface areas can be achieved through the rational design of nanomaterials .
Results or Outcomes
Nanomaterials have triggered advances in nanotechnology development . They have been used in various fields, such as adsorbents in environmental techniques, additives to cement in structural materials, low-cost reinforced filler, and filter materials .
4. Energy Storage Systems
Summary of the Application
Nanoparticles can improve the performance and efficiency of energy storage systems used in defense systems, such as batteries or fuel cells .
Methods of Application
In batteries, nanoparticles can be used as a cathode material to increase the battery’s energy density, rate capability, and cycling stability .
Results or Outcomes
The use of nanoparticles in energy storage systems has shown promising results in increasing the efficiency and performance of these systems .
5. Fluorescent Nanomaterials
Methods of Application
The shape, size, and structure of fluorescent nanomaterials determine their physical and chemical properties, which have huge influences on their performances . Hence, the controllable synthesis of fluorescent nanomaterials has become a hot research topic .
Results or Outcomes
Scientists have poured much time and effort into the research of fluorescent nanomaterials, and the relevant achievements on synthesis and applications are more than inspiring .
6. Silver Nanoparticles
Summary of the Application
Silver nanoparticles (AgNPs) have been investigated extensively due to their superior physical, chemical, and biological characteristics . Their superiority stems mainly from the size, shape, composition, crystallinity, and structure of AgNPs compared to their bulk forms .
Methods of Application
Metal nanoparticles have been used in a wide-ranging application in various fields . Specifically, as shapes, sizes, and compositions of metallic nanomaterials are significantly linked to their physical, chemical, and optical properties, technologies based on nanoscale materials have been exploited in a variety of fields from chemistry to medicine .
Results or Outcomes
Over the past few decades, metal nanoparticles less than 100 nm in diameter have made a substantial impact across diverse biomedical applications, such as diagnostic and medical devices, for personalized healthcare practice .
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with the compound, including recommendations for handling and storage, first aid measures, and disposal .
特性
IUPAC Name |
N,N-dimethyl-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSAPTWLWWYADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287164 | |
| Record name | (2-Amino-1-phenylethyl)dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-1-phenylethyl)dimethylamine | |
CAS RN |
6342-21-8 | |
| Record name | 6342-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Amino-1-phenylethyl)dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-1-phenylethyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)
